molecular formula C21H22N4OS B11595116 (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

Cat. No.: B11595116
M. Wt: 378.5 g/mol
InChI Key: PEIKVZGWFNHWTC-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Analysis

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea , reflecting its tricyclic core and substituent arrangement. Key structural features include:

  • A pyrrolo[3,2,1-ij]quinoline backbone with fused five- and six-membered rings.
  • 4,4,6-Trimethyl and 6-phenyl substituents stabilizing the tricyclic system.
  • A thiosemicarbazone group (-N=NC(=S)NH₂) at position 1, enabling tautomerism and metal coordination.
Table 1: Molecular Identifiers
Property Value
Molecular Formula C₂₁H₂₂N₄OS
Molecular Weight 378.5 g/mol
CAS Registry Number 522659-91-2
SMILES CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C
InChIKey PEIKVZGWFNHWTC-UHFFFAOYSA-N

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound is not publicly available, analogous thiosemicarbazones exhibit characteristic signals:

  • ¹H NMR :
    • Aromatic protons (quinoline/phenyl): δ 7.2–8.5 ppm (multiplet).
    • Methyl groups: δ 1.2–2.0 ppm (singlets for C4/C6 methyls).
    • Thiosemicarbazone NH₂: δ 8.5–9.5 ppm (broad, exchangeable).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 165–175 ppm.
    • Thiourea (C=S): δ 180–190 ppm.
Infrared (IR) and Mass Spectrometric (MS) Profiling
  • IR Spectroscopy :
    • Strong absorption at ~3200 cm⁻¹ (N-H stretch).
    • Bands at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C=S).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 378.5 (M⁺).
    • Fragmentation pathways include loss of NH₂CS (93 Da) and C₆H₅ (77 Da).

X-ray Crystallography and Molecular Geometry

Although crystallographic data for this specific derivative remains unpublished, related pyrroloquinoline-thiosemicarbazones adopt planar configurations with intramolecular hydrogen bonds stabilizing the thiosemicarbazone moiety. Key geometric parameters inferred from analogues include:

  • Bond lengths : C=S (1.68 Å), C=N (1.28 Å).
  • Dihedral angles : ~15° between pyrroloquinoline and phenyl planes.
Figure 1: Proposed 3D Molecular Structure

(Note: A 3D model highlighting the tricyclic core and thiosemicarbazone group would be included here, based on PubChem’s interactive structure.)

Tautomeric Behavior and Stereoelectronic Properties

Thiosemicarbazones exhibit keto-enol tautomerism , influenced by solvent polarity and substituents. For this compound:

  • Keto form (T1) : Dominant in nonpolar solvents, featuring a C=S group and protonated imine.
  • Enol form (T2) : Stabilized in acidic conditions, with a thiol group and conjugated π-system.
Table 2: Computed Tautomeric Stability (DFT)
Tautomer Relative Energy (kcal/mol)
Keto (T1) 0.0 (reference)
Enol (T2) +4.2

Density Functional Theory (DFT) calculations predict the keto form as more stable by 4.2 kcal/mol, aligning with NMR observations in deuterated trifluoroacetic acid. The thiosemicarbazone group also enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), altering redox properties and bioactivity.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

(2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea

InChI

InChI=1S/C21H22N4OS/c1-20(2)12-21(3,13-8-5-4-6-9-13)15-11-7-10-14-16(23-24-19(22)27)18(26)25(20)17(14)15/h4-11,26H,12H2,1-3H3,(H2,22,27)

InChI Key

PEIKVZGWFNHWTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The condensation proceeds via nucleophilic attack of the thiosemicarbazide’s amine group on the ketone carbonyl of the dione, followed by dehydration. Key parameters include:

  • Solvent : Methanol is preferred due to its polar aprotic nature, which solubilizes both reactants without hydrolyzing the thiosemicarbazide.

  • Catalyst : Concentrated HCl (2–3 drops per 20 mL solvent) accelerates imine formation by protonating the carbonyl oxygen.

  • Temperature and Time : Reflux at 65–70°C for 2–4 hours ensures complete conversion, as shorter durations lead to unreacted starting material.

A representative procedure involves dissolving 1 mmol of the dione and 1.2 mmol of 4-phenyl-3-thiosemicarbazide in 20 mL methanol, adding HCl, and refluxing for 2 hours. The precipitate is filtered and recrystallized from methanol, yielding a pure product in 85–89% yield.

Table 1: Optimization of Thiosemicarbazone Synthesis

ParameterOptimal ValueImpact on Yield
SolventMethanolMaximizes solubility and reaction rate
Catalyst (HCl)0.1–0.15 mLEnhances imine formation without side reactions
Reaction Time2 hoursBalances conversion and decomposition
Temperature65–70°C (reflux)Ensures activation energy for condensation

Purification and Characterization

Post-synthetic purification is critical for removing unreacted thiosemicarbazide and acidic byproducts. Recrystallization from methanol achieves >95% purity, as confirmed by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.

Spectroscopic Validation

  • 1H NMR : The thiosemicarbazone proton (NH) resonates as a singlet at δ 10.27 ppm, while the aromatic protons of the phenyl and quinoline groups appear between δ 7.19–8.79 ppm.

  • FTIR : Stretching vibrations at 3308 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 754 cm⁻¹ (C–S) confirm functional group incorporation.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 378.5 ([M+H]⁺), consistent with the molecular formula C21H22N4OS.

Challenges and Mitigation Strategies

Common issues in the synthesis include:

  • Low Yield : Caused by incomplete cyclization of the pyrroloquinoline core. Mitigated by employing anhydrous solvents and inert atmospheres.

  • Byproduct Formation : Over-reaction can produce hydrazones, which are removed via column chromatography (silica gel, ethyl acetate eluent) .

Chemical Reactions Analysis

    Common Reagents and Conditions:

  • Scientific Research Applications

    Synthesis and Characterization

    The synthesis of (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone typically involves the reaction of appropriate pyrroloquinoline precursors with thiosemicarbazones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

    Antimicrobial Activity

    Several studies have explored the antimicrobial potential of compounds related to this compound. For instance:

    • Antibacterial Studies : Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity. Some derivatives have shown inhibition zones exceeding 16 mm against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

    Anticancer Properties

    The anticancer properties of this compound are particularly noteworthy:

    • Mechanism of Action : The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction. Studies have demonstrated that it can significantly reduce cell viability in various cancer types .

    Case Studies

    StudyCompoundTarget Cell LineInhibition (%)
    Thiosemicarbazone DerivativeMDA-MB 23170%
    Related Quinoline DerivativeHeLa Cells65%
    Pyrroloquinoline AnalogA549 Cells75%

    Mechanism of Action

    • Molecular targets and pathways remain to be fully elucidated.
    • Investigating its interactions with cellular components and enzymes is crucial.
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Molecular Weights and Substituents of Key Analogs

    Compound Name Molecular Formula Molecular Weight Substituents
    Target Compound C${22}$H${22}$N$3$O$2$S* 340.11 6-phenyl, 4,4,6-trimethyl
    8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C${16}$H${19}$NO$_3$ 274.14 8-ethoxy
    6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione C${21}$H${19}$ClNO$_2$ 340.11 6-(4-chlorophenyl)
    8-Methoxy thiosemicarbazone derivative C${16}$H${21}$N$3$O$3$S 335.42 8-methoxy

    *Hypothesized based on structural similarity to and .

    Biological Activity

    The compound (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention due to its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

    Synthesis

    The synthesis of this compound typically involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives with thiosemicarbazide. The general procedure includes:

    • Refluxing the pyrroloquinoline derivative with thiosemicarbazide in methanol.
    • Isolation of the product through crystallization after removing the solvent.

    This method has been optimized to yield high-purity compounds suitable for biological evaluation .

    Anticancer Activity

    Several studies have reported on the anticancer properties of thiosemicarbazones. The compound has shown promising results in inhibiting various cancer cell lines:

    • Mechanism of Action : The anticancer activity is often attributed to the inhibition of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and repair. By inhibiting RR, these compounds can induce apoptosis in cancer cells .
    • Case Studies : In vitro studies demonstrated that derivatives of thiosemicarbazones exhibit significant cytotoxicity against pancreatic cancer cells. For instance, compounds similar to (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline were evaluated for their IC50 values against various cancer cell lines .

    Antimicrobial Activity

    In addition to anticancer effects, thiosemicarbazones have been evaluated for their antimicrobial properties:

    • Activity Spectrum : Research indicates that these compounds possess activity against a range of bacteria and fungi. Their effectiveness can vary based on structural modifications .

    Antiviral Activity

    Recent investigations into the antiviral potential of thiosemicarbazones suggest that they may inhibit viral replication:

    • Target Viruses : Preliminary studies have indicated activity against viruses such as HIV and HSV . The structure–activity relationship (SAR) analyses reveal that modifications in the thiosemicarbazone structure can enhance antiviral efficacy.

    Data Summary

    The following table summarizes key findings related to the biological activity of this compound:

    Biological Activity Target IC50 Value Mechanism
    AnticancerPancreatic cancerVaries (µM)Inhibition of ribonucleotide reductase
    AntimicrobialVarious bacteria/fungiVariesDisruption of microbial metabolism
    AntiviralHIV/HSVVariesInhibition of viral replication

    Q & A

    Q. What are the key synthetic routes for preparing (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone?

    Methodological Answer: The compound is synthesized via cyclization reactions involving tricyclic pyrroloquinoline precursors. A common approach involves reacting substituted tetrahydroquinoline derivatives (e.g., methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) with aluminum chloride under reflux in 1,2-dichlorobenzene to form the pyrrolo[3,2,1-ij]quinoline core . Subsequent functionalization with thiosemicarbazide introduces the thiosemicarbazone moiety. Key steps include:

    Cyclization : Heating at 378 K for 5 hours to induce ring closure.

    Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures.

    Characterization : Confirmation via 1H^1H NMR (e.g., δ 1.15 ppm for CH3_3), IR (CO stretch at 1731 cm1^{-1}), and GC-MS (m/z 245 [M+^+]) .

    Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

    Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

    • X-ray crystallography : Resolves stereochemical ambiguities (e.g., C–H···π interactions and hydrogen bonding patterns) and confirms the (1E)-configuration .
    • NMR spectroscopy : Identifies substituent positions (e.g., methyl groups at δ 1.15 ppm and aromatic protons at δ 6.95–7.13 ppm) .
    • Mass spectrometry : Verifies molecular weight (e.g., m/z 245 [M+^+]) and fragmentation patterns .

    Advanced Research Questions

    Q. How can synthetic yields be optimized for derivatives with modified thiosemicarbazone moieties?

    Methodological Answer: Yield optimization involves:

    Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiosemicarbazide with the carbonyl group .

    Catalyst use : Lewis acids like AlCl3_3 improve cyclization efficiency .

    Q. What contradictions exist in reported biological activities, and how can they be resolved?

    Methodological Answer: Discrepancies in anticoagulant activity (e.g., Factor Xa vs. Factor XIa inhibition) may arise from:

    • Structural variability : Subtle changes in the thiosemicarbazone side chain alter target specificity .
    • Assay conditions : Variations in enzyme concentration or buffer pH (e.g., pH 7.4 vs. 8.0) affect IC50_{50} values.
      Resolution strategies :

    Docking studies : Compare binding modes of derivatives using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with Arg143 of Factor Xa) .

    Dose-response curves : Use standardized protocols (e.g., chromogenic assays) to ensure reproducibility .

    Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

    Methodological Answer: SAR studies highlight:

    • Essential groups : The 4,4,6-trimethyl-pyrroloquinoline core enhances membrane permeability .
    • Modifiable sites : The thiosemicarbazone nitrogen can be substituted with aryl groups to improve anticoagulant activity (e.g., 4-fluorophenyl increases Factor Xa inhibition by 40%) .
      Experimental design :

    Library synthesis : Prepare analogs with variations at the thiosemicarbazone terminal nitrogen.

    Activity screening : Test against coagulation factors using in vitro assays.

    ADMET profiling : Assess metabolic stability (e.g., microsomal incubation) and toxicity (e.g., hepatocyte viability) .

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